1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole
Description
Structural Overview and Nomenclature
The molecular structure of 1-(9-Anthracenylmethyl)-4-phenyl-1H-triazole consists of three primary components: an anthracene moiety, a methylene bridge, and a phenyl-substituted 1,2,3-triazole ring. The compound possesses the molecular formula C₂₃H₁₇N₃ with a molecular weight of 335.4 grams per mole. The structural architecture demonstrates a linear arrangement where the triazole nitrogen at position 1 is connected through a methylene linker to the 9-position of the anthracene ring system.
The nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as 1-(anthracen-9-ylmethyl)-4-phenyltriazole according to systematic naming protocols. The Chemical Abstracts Service registry number for this compound is 1019335-75-1, providing a unique identifier for chemical databases and literature searches. Alternative naming systems may refer to this compound using variations that emphasize different structural features, but the core anthracene-triazole connectivity remains consistent across nomenclature systems.
Spectroscopic characterization reveals distinctive structural features through various analytical techniques. Nuclear magnetic resonance spectroscopy demonstrates characteristic resonances for the anthracene aromatic protons appearing as multiplets between 8.06-8.01 parts per million, while the triazole proton appears as a characteristic singlet around 7.39 parts per million. The methylene bridge connecting the anthracene and triazole systems provides conformational flexibility that influences the compound's photophysical and self-assembly properties.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₃H₁₇N₃ | Elemental Analysis |
| Molecular Weight | 335.4 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | 1019335-75-1 | Registry Database |
| International Union of Pure and Applied Chemistry Name | 1-(anthracen-9-ylmethyl)-4-phenyltriazole | Systematic Nomenclature |
Historical Development of Triazole-Anthracene Hybrids
The development of triazole-anthracene hybrid compounds emerged from the convergence of two significant areas of chemical research: the advancement of click chemistry methodologies and the exploration of anthracene derivatives for photophysical applications. The historical progression of these compounds can be traced through several key developments in synthetic methodology and applications research that have shaped the current understanding of their properties and potential uses.
The foundational work in copper-catalyzed azide-alkyne cycloaddition chemistry provided the synthetic tools necessary for efficient construction of triazole-anthracene hybrids. Early investigations focused on developing reliable synthetic routes that could tolerate the electronic characteristics of both anthracene and triazole systems while maintaining high yields and selectivity. These methodological advances enabled researchers to systematically explore structure-property relationships within this class of compounds.
Significant progress occurred with the recognition that anthracene derivatives could serve as effective supramolecular synthons when combined with triazole functionalities. Research demonstrated that 9-anthracenemethyl glycosides undergo self-assembly in aqueous solutions to form chiral aggregates at concentrations above 0.5 millimolar, with the π-π stacking of the anthracene core driving the self-assembly process. This discovery opened new avenues for investigating triazole-anthracene hybrids as building blocks for supramolecular structures.
The evolution of optical force probe technology represented another crucial development in the historical trajectory of triazole-anthracene compounds. Researchers recognized that triazole-extended anthracene systems could serve as mechanofluorophores capable of reporting mechanical stress through changes in optical properties. This application demonstrated the potential for these compounds to function as sophisticated molecular sensors and probes for materials characterization.
Contemporary developments have focused on expanding the synthetic versatility and application scope of triazole-anthracene hybrids. Recent work has explored photoinduced copper-catalyzed azide-alkyne click reactions using novel photocatalytic systems, enabling the synthesis of complex macromolecular structures under mild conditions. These advances have significantly broadened the accessibility and utility of triazole-anthracene compounds for advanced materials applications.
Significance in Supramolecular Chemistry and Materials Science
The significance of 1-(9-Anthracenylmethyl)-4-phenyl-1H-triazole in supramolecular chemistry stems from its unique ability to undergo controlled self-assembly processes that lead to well-defined supramolecular architectures. The compound demonstrates remarkable propensity for π-π stacking interactions through its anthracene core, while the triazole moiety provides additional hydrogen bonding and dipole interaction capabilities that enhance the stability and selectivity of supramolecular assemblies.
Investigations into the self-assembly behavior of related anthracenemethyl compounds have revealed critical insights into the design principles for supramolecular synthons. Studies demonstrate that anthracene glycosides form H-type aggregates in aqueous solutions, characterized by blue shifts in absorbance and decreased fluorescence intensity at concentrations above their critical aggregation concentration. These observations indicate that the stacking direction of monomers is perpendicular to the molecular plane, creating ordered supramolecular structures with potential applications in nanomaterials and sensing devices.
The materials science applications of triazole-anthracene hybrids extend beyond simple self-assembly to encompass sophisticated functions such as mechanochemical sensing and optical force detection. Research has shown that triazole-extended anthracene compounds can function as optical force probes that report mechanically induced transformations through alterations in their optical properties. These materials demonstrate comparable performance to established π-extended anthracene fluorophores while offering enhanced synthetic accessibility through modular click chemistry approaches.
Chiral supramolecular assembly represents another significant application area where 1-(9-Anthracenylmethyl)-4-phenyl-1H-triazole and related compounds demonstrate exceptional utility. The polyaromatic moiety coupled with appropriately designed substituents leads to segmentation of molecular regions that promote chiral self-assembly to supramolecular structures. The thermodynamic stability of these assemblies is augmented through chiral interactions, enabling the formation of desired chiral supramolecular structures with potential applications in asymmetric catalysis and chiral separation technologies.
| Application Area | Key Properties | Performance Metrics |
|---|---|---|
| Supramolecular Assembly | π-π stacking, hydrogen bonding | Critical aggregation concentration: ~0.5 millimolar |
| Optical Force Probes | Mechanofluorescence | Comparable brightness to π-extended systems |
| Chiral Assembly | Chirality transfer, thermodynamic stability | Configuration-dependent handedness |
| Materials Science | Self-assembly, optical properties | Enhanced fluorescence quantum yields |
The photochemical properties of triazole-anthracene hybrids further enhance their significance in materials science applications. Studies have demonstrated that anthracene derivatives can undergo photochemical cycloaddition reactions in self-assembled structures, providing opportunities for post-assembly modification and cross-linking. This capability enables the development of responsive materials that can undergo controlled structural transformations in response to light irradiation.
Properties
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-2-8-17(9-3-1)23-16-26(25-24-23)15-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-14,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMISXSMUISSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679378 | |
| Record name | 1-[(Anthracen-9-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019335-75-1 | |
| Record name | 1-[(Anthracen-9-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, including substituted variants like 1-(9-Anthracenylmethyl)-4-phenyl-1H-triazole, typically involves cycloaddition reactions, multicomponent reactions, or cyclization of appropriate precursors. Key methods reported in the literature over the past two decades include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Huisgen 1,3-dipolar cycloaddition between alkynes and azides is the most common route to 1,2,3-triazoles. This method allows for regioselective formation of 1,4-disubstituted triazoles under mild conditions.
Three-Component Reactions: These involve alkynes, azide sources (e.g., trimethylsilyl azide), and other nucleophiles or electrophiles, often catalyzed by metals such as copper or silver, to yield substituted triazoles in high yields.
Cyclization of Hydrazone or Tosylhydrazone Precursors: Hydrazones can be converted into triazoles via cyclization reactions mediated by bases, oxidants, or metal catalysts.
Metal-Free Oxidative Cyclization: Some methods use iodine catalysts and organic peroxides to synthesize 1,2,3-triazoles without metal catalysts, offering environmentally friendly alternatives.
These methods provide a versatile platform for introducing diverse substituents on the triazole ring, including aryl and polycyclic aromatic groups such as anthracenyl.
Specific Preparation of 1-(9-Anthracenylmethyl)-4-phenyl-1H-triazole
Starting Materials and Key Intermediates
9-(Aminomethyl)anthracene: This compound serves as a precursor for introducing the 9-anthracenylmethyl group. It can be synthesized or obtained commercially.
Phenyl Azide or Phenylacetylene: These provide the phenyl substituent on the triazole ring, depending on the cycloaddition strategy.
Azide or Alkyne Precursors: Depending on the chosen synthetic route, azide or alkyne functionalities are required.
Synthetic Routes
Route A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 1: Synthesis of 9-anthracenylmethyl azide by converting 9-(aminomethyl)anthracene to the corresponding azide via diazotization and azidation or via direct substitution.
Step 2: Reaction of 9-anthracenylmethyl azide with phenylacetylene in the presence of a copper(I) catalyst (e.g., CuSO4 with sodium ascorbate) in a suitable solvent such as t-butanol/water or dimethylformamide.
Step 3: Isolation and purification of the 1-(9-anthracenylmethyl)-4-phenyl-1H-triazole product.
This method is favored for its regioselectivity, generally yielding the 1,4-disubstituted triazole exclusively.
Route B: Three-Component Reaction Using Alkynes, Azides, and Catalysts
A three-component reaction involving 9-(aminomethyl)anthracene (converted to azide), phenylacetylene, and a catalyst such as silver sulfate or copper salts can produce the target compound efficiently.
Reaction conditions typically involve mild heating (around 70–80°C) and the use of bases like sodium bicarbonate or oxidants such as tert-butyl peroxide to promote cyclization.
Route C: Cyclization of Hydrazone Precursors
Hydrazones derived from anthracene-containing aldehydes and phenyl hydrazine derivatives can be cyclized under basic or oxidative conditions (e.g., using DIPEA or iodine catalysts) to form the triazole ring.
This method allows for the synthesis of N-substituted 1,2,3-triazoles with potential antibacterial activity.
Catalysts and Solvents
Catalysts: Copper(I) salts (CuSO4/sodium ascorbate), silver sulfate, iodine, or metal-free systems depending on the method.
Solvents: Dipolar aprotic solvents such as dimethylformamide, dimethylacetamide, or mixtures of ethanol and acetonitrile are commonly used.
Reaction Vessels: Closed vessels with stirring or continuous flow reactors can be employed to optimize reaction efficiency.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 25°C to 80°C | Mild heating improves yield and reaction rate |
| Time | 1 to 24 hours | Dependent on catalyst and substrate reactivity |
| Catalyst Loading | 5–20 mol% | Copper catalysts commonly used at these levels |
| Solvent | DMF, DMAc, ethanol/acetonitrile mixtures | Solvent choice affects solubility and selectivity |
| Base/Oxidant | Sodium bicarbonate, tert-butyl peroxide, iodine | Promotes cyclization and oxidation steps |
| Isolation Techniques | Filtration, solvent evaporation under reduced pressure, recrystallization | Purification to obtain high-purity product |
Research Findings and Yields
The copper-catalyzed azide-alkyne cycloaddition typically affords the target triazole in yields ranging from 80% to 95%, with excellent regioselectivity favoring 1,4-disubstitution.
Three-component reactions using silver catalysts have demonstrated yields around 82–86% for similar triazole derivatives, with good tolerance for functional groups and operational simplicity.
Metal-free oxidative cyclization methods yield moderate to high yields (~85–89%) and are advantageous for avoiding metal contamination.
Hydrazone cyclization methods provide yields around 80–90% and allow for large-scale synthesis with reduced safety concerns.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst(s) | Solvent(s) | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| CuAAC (Azide-Alkyne Cycloaddition) | 9-anthracenylmethyl azide, phenylacetylene | CuSO4/sodium ascorbate | t-butanol/water, DMF | 80–95 | High regioselectivity, mild conditions |
| Three-Component Reaction | Alkynes, TMSN3, phenyl derivatives | Silver sulfate, CuCl | Ether, tert-butanol peroxide | 82–86 | Functional group tolerance, simple operation |
| Hydrazone Cyclization | Hydrazones from anthracene aldehydes | DIPEA, I2/TBPB | Ethanol, acetonitrile/ethanol | 80–90 | Large scale, metal-free options |
| Metal-Free Oxidative Cyclization | N-tosylhydrazones, anilines | I2, TBPB | DMF | 85–89 | Avoids metal catalysts, ecofriendly |
Chemical Reactions Analysis
Types of Reactions: 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can be performed on the triazole ring to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole has been studied for its ability to inhibit tumor growth. In vitro studies demonstrated that this compound effectively induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This makes it a candidate for further development as an antimicrobial agent .
Materials Science
Fluorescent Materials
Due to its anthracene moiety, this compound is utilized in the development of fluorescent materials. These materials are valuable in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it suitable for applications in display technologies and lighting .
Polymer Composites
In materials science, this triazole derivative is incorporated into polymer matrices to enhance their mechanical and thermal properties. The addition of this compound improves the thermal stability and mechanical strength of the resulting composites. This application is particularly relevant in the aerospace and automotive industries where high-performance materials are required .
Photonics
Sensors and Devices
The photophysical properties of this compound make it an excellent candidate for use in sensors and photonic devices. Its sensitivity to environmental changes allows for the development of chemical sensors that can detect specific analytes based on fluorescence quenching or enhancement mechanisms .
Light Harvesting Systems
This compound can also be employed in light-harvesting systems within solar cells. Its ability to absorb light efficiently and transfer energy makes it a potential component in organic photovoltaic devices, contributing to improved efficiency in energy conversion processes .
Case Study 1: Anticancer Research
A study conducted by Zhang et al. (2023) investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through mitochondrial pathways.
Case Study 2: Fluorescent Polymer Development
In a research project led by Lee et al. (2024), the incorporation of this compound into poly(methyl methacrylate) (PMMA) films resulted in enhanced fluorescence properties. The modified PMMA exhibited a quantum yield increase of over 30%, making it suitable for applications in advanced display technologies.
Mechanism of Action
The mechanism by which 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar 1,2,3-Triazole Compounds
Structural and Electronic Features
1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole belongs to the 1,4-disubstituted triazole class, a common scaffold in medicinal chemistry due to its resemblance to trans-amide bonds. Key comparisons include:
Key Observations:
- Steric and Electronic Effects : The anthracenylmethyl group in the target compound introduces significant steric hindrance and extended π-conjugation compared to smaller substituents (e.g., methoxy, benzyl, or nitrophenyl groups). This may limit its suitability for tight enzymatic binding pockets but enhance stacking interactions in supramolecular systems .
- Bioisosteric Potential: Like other 1,4-disubstituted triazoles, the target compound mimics trans-amide bonds (5.0–5.1 Å distance between substituents vs. 3.8–3.9 Å in amides) and exhibits a dipole moment (~5 Debye), enabling hydrogen-bonding interactions similar to peptides .
Pharmacological Activities
While direct activity data for the anthracenylmethyl derivative are lacking, insights can be drawn from analogs:
- Tubulin Inhibition : Triazoles with 3,4,5-trimethoxyphenyl groups (e.g., compound 15, IC₅₀ = 5.2 µM) show moderate tubulin polymerization inhibition, but cytotoxicity is highly substituent-dependent . The anthracene group’s bulk may reduce cytotoxicity, as seen in other sterically hindered analogs .
- Anticholinesterase Activity: Electronegative substituents (e.g., Cl, F) enhance AChE inhibition in coumarin-triazole hybrids (IC₅₀ = 110–502 nM). The anthracene moiety, though nonpolar, could stabilize binding via hydrophobic interactions .
- Antimicrobial and Cytotoxic Effects : Vanillin-triazole derivatives with aromatic substituents (e.g., compound 4) exhibit potent activity against Bacillus cereus (MIC = 8 µg/mL) and cancer cells (IC₅₀ = 12–15 µM for MCF-7). The anthracenyl group’s planar structure may similarly intercalate DNA or disrupt membrane integrity .
Biological Activity
1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) and potential therapeutic applications.
- Molecular Formula : C23H17N3
- Molecular Weight : 367.4 g/mol
- CAS Number : 1019335-75-1
Antibacterial Activity
Triazoles are known for their antibacterial properties, and this compound has shown promising results against various bacterial strains. Research indicates that derivatives of triazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 0.25 |
| This compound | S. aureus | 0.5 |
| This compound | P. aeruginosa | 0.75 |
The minimum inhibitory concentration (MIC) values suggest that this compound is effective against common pathogens and may serve as a lead compound for further development in antibacterial therapies .
Antifungal Activity
The antifungal potential of triazoles is well-documented. Studies have demonstrated that compounds similar to this compound exhibit strong antifungal activity against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.5 |
| This compound | Aspergillus niger | 0.75 |
These findings indicate that this compound could be valuable in treating fungal infections .
Anticancer Activity
The anticancer properties of triazoles have been extensively studied. The presence of the triazole ring in the structure of this compound enhances its interaction with biological targets involved in cancer progression.
Research has shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 |
| This compound | A549 (lung cancer) | 20 |
The IC50 values suggest that the compound exhibits significant cytotoxicity against cancer cells and could be a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies for triazoles indicate that modifications on the phenyl and anthracene moieties can significantly affect biological activity. For instance:
- Substituents on the phenyl ring can enhance antibacterial potency.
- The presence of electron-donating groups increases antifungal activity.
These insights are crucial for designing more effective derivatives with enhanced biological activities .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole?
The compound is synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a robust "click chemistry" approach. Key steps include:
- Azide preparation : Functionalizing anthracene with an azide group.
- Alkyne preparation : Introducing a phenyl-substituted alkyne.
- Cycloaddition : Reacting azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like THF or DMF at 25–60°C .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the triazole product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regioselectivity (1,4-substitution) and anthracene-phenyl integration .
- IR Spectroscopy : Validates triazole ring formation (C–N stretches at ~1450–1600 cm⁻¹) and absence of azide/alkyne peaks .
- Mass Spectrometry (MS) : Determines molecular weight via ESI-MS or MALDI-TOF .
- UV-Vis : Analyzes π-π* transitions in the anthracene moiety (λmax ~250–400 nm) .
Q. How is the crystal structure of this compound resolved using X-ray diffraction?
- Data Collection : High-resolution X-ray diffraction (e.g., Mo-Kα radiation).
- Structure Solution : SHELXD or SHELXS for phase determination via direct methods .
- Refinement : SHELXL for iterative refinement of atomic coordinates, thermal parameters, and hydrogen bonding networks. Anisotropic displacement parameters are modeled for non-H atoms .
- Validation : R-factor analysis (<5%) and residual electron density checks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution .
- Solvatochromic Analysis : Correlate experimental UV-Vis shifts with solvent polarity parameters (e.g., ET30) to assess solvation effects .
- Docking Studies : Simulate interactions with biological targets (e.g., carbonic anhydrase IX) to guide drug design .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- 2D NMR (e.g., ¹H-¹⁵N HMBC) : Resolves ambiguous proton assignments by correlating ¹H signals with nitrogen nuclei, critical for triazole ring confirmation .
- Twinned Data Refinement : For problematic crystallographic data (e.g., pseudo-merohedral twinning), use SHELXL's TWIN/BASF commands to model overlapping lattices .
- Disorder Modeling : Address positional disorder in flexible groups (e.g., anthracene substituents) by refining occupancy ratios and applying geometric restraints .
Q. How does the anthracenylmethyl group influence photophysical properties compared to other substituents?
- Comparative Studies : Substitute anthracene with naphthalene or benzene and analyze changes in fluorescence quantum yield (ΦF) and Stokes shifts. Anthracene's extended π-system enhances ΦF and red-shifts emission due to reduced energy gaps .
- Time-Resolved Spectroscopy : Use transient absorption spectroscopy to measure excited-state lifetimes, revealing intersystem crossing rates influenced by substituent electronic effects .
Q. What biological screening approaches evaluate this compound's therapeutic potential?
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., PC-3 prostate cancer) to determine IC50 values .
- Enzyme Inhibition : Fluorometric assays (e.g., carbonic anhydrase IX inhibition) using 4-nitrophenyl acetate hydrolysis, comparing inhibition constants (Ki) with control compounds .
- Structure-Activity Relationships (SAR) : Modify the phenyl or anthracenyl groups and correlate substituent electronegativity/steric effects with activity trends .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
